Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a thiophene ring, and an imidazolidinone core, making it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. Common synthetic routes may involve:
Formation of the imidazolidinone core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives and coupling reactions such as Suzuki-Miyaura coupling.
Incorporation of the thiophene ring: This can be done through palladium-catalyzed cross-coupling reactions.
Final esterification: The final step involves esterification to form the ethyl ester group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the imidazolidinone core can be reduced to corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. The imidazolidinone core can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds include those with imidazolidinone cores and fluorophenyl groups, such as:
- ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE
- ETHYL 4-(4-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE
These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The presence of a fluorine atom in ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE makes it unique due to the strong electronegativity and small size of fluorine, which can influence its interaction with biological targets.
Properties
Molecular Formula |
C27H26FN3O4S2 |
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Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H26FN3O4S2/c1-3-35-26(34)18-4-10-21(11-5-18)31-25(33)22(16-24(32)29-20-8-6-19(28)7-9-20)30(27(31)36)14-12-23-17(2)13-15-37-23/h4-11,13,15,22H,3,12,14,16H2,1-2H3,(H,29,32) |
InChI Key |
ZTTMUEHDQWXLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=C(C=CS3)C)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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